2-(Acetamidomethyl)thiazole-4-carboxylic acid
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Overview
Description
2-(Acetamidomethyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidomethyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring through the reaction of carbonyl compounds with thiourea. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic or basic conditions . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which is then cyclized with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Acetamidomethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Acetamidomethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Acetamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Known for its antimicrobial and antifungal activities.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-Aminothiazoline-4-carboxylic acid: An intermediate in the synthesis of L-cysteine.
Uniqueness
2-(Acetamidomethyl)thiazole-4-carboxylic acid is unique due to its specific acetamidomethyl substitution, which can enhance its biological activity and specificity compared to other thiazole derivatives. This substitution can influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C7H8N2O3S |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(acetamidomethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-2-6-9-5(3-13-6)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
RTTDPRQBXXYUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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